molecular formula C9H12BrClN2 B1437188 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride CAS No. 292165-42-5

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

Cat. No. B1437188
M. Wt: 263.56 g/mol
InChI Key: HEOQDHPRTYJMNX-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride (4-Br-DMBCIH) is a compound that has been studied in recent years for its potential applications in laboratory experiments and scientific research. 4-Br-DMBCIH is an organobromine compound, which is a type of organic compound that contains bromine atoms. It is a white, crystalline solid with a molecular weight of 441.3 g/mol and a melting point of 91-92°C. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

    Optoelectronics Applications

    • Field : Materials Science
    • Application Summary : The compound (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide, which is similar to the one you mentioned, has been studied for its potential in optoelectronics applications .
    • Methods : Single crystals of this compound were grown using a slow evaporation technique. The molecular structure was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies. The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy .
    • Results : The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea. The Z-scan approach was used to investigate the nonlinear optical (NLO) behavior and optical limiting characteristics .

    Fluorescent Properties

    • Field : Chemistry
    • Application Summary : 4-Phenyl-1,8-naphthalimide, synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, has been studied for its fluorescent properties .
    • Methods : The synthesis was carried out under microwave heating, which was found to be faster and more efficient than reactions carried out by heating in oil-baths .
    • Results : This compound was found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol, but virtually non-fluorescent in DMSO. However, upon the addition of water to DMSO solutions of this dye, fluorescence was restored, suggesting a tendency for aggregation-induced emission .

    Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .
    • Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
    • Results : The outcomes obtained would also depend on the specific synthesis being carried out .

    Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .
    • Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .
    • Results : The outcomes would depend on the specific pharmaceutical research being conducted .

    Chemical Synthesis

    • Field : Chemical Engineering
    • Application Summary : 4-Bromo-1,2-dimethylbenzene is a brominated derivative of xylene and can be used as a starting material in the synthesis of various organic compounds .
    • Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
    • Results : The outcomes obtained would also depend on the specific synthesis being carried out .

    Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application Summary : 4-Bromo-N,N-dimethylbenzamide is a brominated aromatic amide. While not the same as your compound, it is structurally similar and could potentially be used in the development of new pharmaceuticals .
    • Methods : The methods of application would involve standard techniques in medicinal chemistry and drug discovery, such as structure-activity relationship (SAR) studies .
    • Results : The outcomes would depend on the specific pharmaceutical research being conducted .

properties

IUPAC Name

4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOQDHPRTYJMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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